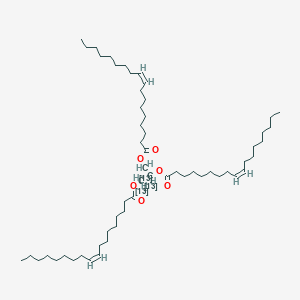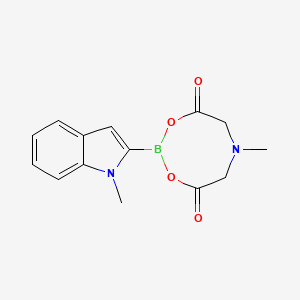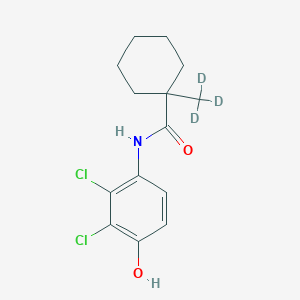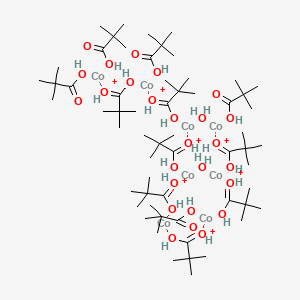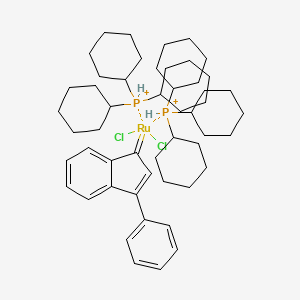![molecular formula C7H13NO4 B12059186 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid: is an organic compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol . This compound is known for its use in various chemical and biological applications, particularly in the synthesis of more complex molecules. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(2-methylpropan-2-yl)oxycarbonylamino] group.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves the following steps :
Condensation Reaction: 2-aminoethanol reacts with tert-butyl chloroformate to form 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol.
Etherification: The resulting 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol undergoes etherification with ethylene glycol to produce 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol.
Acetylation: Finally, 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions:
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in drug development and delivery systems, particularly in the synthesis of prodrugs.
Industry: Applied in the production of polymers and other functional materials.
作用機序
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its ability to act as a precursor or intermediate in various chemical reactions . The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of desired products. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
類似化合物との比較
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol
Comparison:
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to its specific molecular structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance between steric hindrance and functional group availability, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
177.17 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,5+1 |
InChIキー |
VRPJIFMKZZEXLR-MQIHXRCWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[13CH2][13C](=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



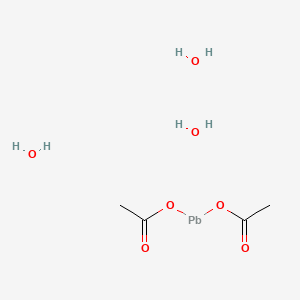

![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
